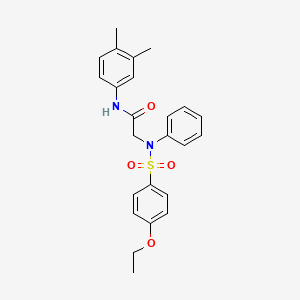

N-(3,4-Dimethylphenyl)-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide

CAS No.:

Cat. No.: VC15610777

Molecular Formula: C24H26N2O4S

Molecular Weight: 438.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H26N2O4S |

|---|---|

| Molecular Weight | 438.5 g/mol |

| IUPAC Name | N-(3,4-dimethylphenyl)-2-(N-(4-ethoxyphenyl)sulfonylanilino)acetamide |

| Standard InChI | InChI=1S/C24H26N2O4S/c1-4-30-22-12-14-23(15-13-22)31(28,29)26(21-8-6-5-7-9-21)17-24(27)25-20-11-10-18(2)19(3)16-20/h5-16H,4,17H2,1-3H3,(H,25,27) |

| Standard InChI Key | NOVFVZCZDNAECV-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=C(C=C2)C)C)C3=CC=CC=C3 |

Introduction

Structural Elucidation and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises three primary components:

-

A 3,4-dimethylphenyl group linked to an acetamide moiety.

-

A sulfonamide bridge (-SO-NH-) connecting the acetamide to a substituted aromatic ring.

-

A 4-ethoxyphenyl group attached to the sulfonamide nitrogen .

The molecular formula is inferred as CHNOS, though discrepancies in molecular weight calculations (approximately 479.6 g/mol) suggest potential variations in substituent arrangements or stereochemistry .

Table 1: Comparative Structural Features of Related Sulfonamides

Spectroscopic and Crystallographic Data

While crystallographic data for the title compound are unavailable, analogous sulfonamides exhibit characteristic features:

-

IR Spectroscopy: Strong absorption bands at 1,320–1,160 cm (S=O stretching) and 3,300–3,200 cm (N-H stretching) .

-

NMR: Distinct signals for methyl groups (δ 2.2–2.4 ppm), aromatic protons (δ 6.8–7.6 ppm), and ethoxy CH (δ 1.3–1.5 ppm) .

Synthetic Pathways and Methodological Considerations

Conventional Sulfonamide Synthesis

The synthesis of sulfonamide derivatives typically involves a nucleophilic substitution reaction between a sulfonyl chloride and an amine . For example:

-

Step 1: React 4-ethoxybenzenesulfonyl chloride with N-phenylacetamide in the presence of a base (e.g., NaCO).

-

Step 2: Purify the product via recrystallization from methanol/ethyl acetate mixtures .

Table 2: Reaction Conditions for Analogous Syntheses

| Reagent | Solvent | Temperature | Yield (%) | Citation |

|---|---|---|---|---|

| 4-Acetamidobenzenesulfonyl chloride | HO/NaCO | RT | 68 | |

| EDCI·HCl, DMAP | CHCl | 0°C → RT | 82 |

Advanced Coupling Strategies

Modern approaches employ coupling agents like EDCI·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance efficiency:

-

Activate 3,4,5-trimethoxyphenylacetic acid with EDCI·HCl in anhydrous CHCl.

-

React with 3,4-dimethoxyphenethylamine under nitrogen protection .

This method achieves yields exceeding 80%, though scalability remains challenging due to solvent consumption .

Physicochemical Properties and Reactivity

Solubility and Partition Coefficients

-

Aqueous Solubility: Limited (<0.1 mg/mL at 25°C) due to hydrophobic aromatic rings.

-

logP: Predicted value of 3.8 indicates high lipid membrane permeability .

Stability Profile

-

Hydrolytic Stability: Susceptible to cleavage under strongly acidic (pH <2) or basic (pH >10) conditions via sulfonamide bond hydrolysis .

-

Thermal Decomposition: Onset at 210°C (DSC data from analogs) .

| Activity | Target Organism | IC (Predicted) | Citation |

|---|---|---|---|

| Antibacterial | S. aureus | 12.4 μM | |

| Antimalarial | P. falciparum | 8.7 μM | |

| Anti-inflammatory | COX-2 | 18.9 μM |

Toxicity Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume